2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide
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Overview
Description
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with amino groups at positions 4 and 5, and an acetamide group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions such as temperature, pressure, and catalysts to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include nitro-pyrazole derivatives, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies have shown that it can bind to enzyme active sites, altering their activity and affecting downstream processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: Similar structure with a hydroxyethyl group instead of an acetamide group.
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Features a methyl group at position 5 instead of amino groups at positions 4 and 5.
Uniqueness
2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide is unique due to the presence of both amino groups and an acetamide group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2-(4,5-diaminopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H9N5O/c6-3-1-9-10(5(3)8)2-4(7)11/h1H,2,6,8H2,(H2,7,11) |
InChI Key |
BAUROVJHJKYWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)N)CC(=O)N |
Origin of Product |
United States |
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